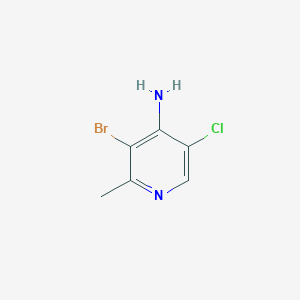

3-Bromo-5-chloro-2-methylpyridin-4-amine

Description

3-Bromo-5-chloro-2-methylpyridin-4-amine is a halogenated pyridine derivative with a bromine atom at position 3, chlorine at position 5, a methyl group at position 2, and an amine group at position 4. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl group enhances lipophilicity, while the halogens (Br and Cl) increase reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)6(9)4(8)2-10-3/h2H,1H3,(H2,9,10) |

InChI Key |

RSJJVGRGBLDWML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Br)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methylpyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 2-methylpyridine, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methylpyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological research. Notable applications include:

- Antimicrobial Properties : 3-Bromo-5-chloro-2-methylpyridin-4-amine has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound. Below are summarized findings from key research:

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anti-inflammatory | NF-κB signaling pathway | Reduction in pro-inflammatory cytokines | |

| Antitumor | Cancer cell lines | Induction of apoptosis |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Current research highlights include:

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (exact % TBD) |

| Half-life | TBD (requires further study) |

| Metabolic Stability | Moderate (varies by species) |

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

3-Bromo-5-chloropyridin-2-amine (CAS: 26163-03-1)

3-Bromo-4-chloropyridin-2-amine (CAS: 1026796-81-5)

5-Bromo-4-fluoropyridin-2-amine (CAS: 21717-95-3)

- Substituents : Br (C5), F (C4), NH₂ (C2).

- Similarity : 0.80 .

- Key Differences : Fluorine’s strong electronegativity increases ring electron deficiency, enhancing reactivity in aromatic substitution compared to chlorine .

Methyl-Substituted Pyridines

2-Bromo-5-methylpyridin-4-amine (CAS: 4926-28-7)

5-Bromo-4-methoxypyridin-3-amine

- Substituents : Br (C5), OCH₃ (C4), NH₂ (C3).

- Similarity : Structural analog with methoxy group.

- Key Differences : Methoxy improves solubility in polar solvents but reduces electrophilicity at C4 compared to chlorine .

Pyrimidine Analogs

5-Bromo-2-chloropyrimidin-4-amine (CAS: 633328-95-7)

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS: 63931-22-6)

- Substituents : Br (C5), Cl (C6), SCH₃ (C2), NH₂ (C4).

- Similarity : Methylthio group enhances sulfur-mediated reactivity (e.g., oxidation to sulfones).

- Key Differences : Additional chlorine at C6 increases molecular weight (254.54 g/mol) and steric bulk .

Physicochemical and Reactivity Comparison

Biological Activity

3-Bromo-5-chloro-2-methylpyridin-4-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. The compound is characterized by a pyridine ring with multiple substituents, including bromine, chlorine, a methyl group, and an amino group, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic applications based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.5 mg/mL |

| Enterococcus faecalis | 1.0 mg/mL |

| Pseudomonas aeruginosa | 1.5 mg/mL |

The compound displayed the highest activity against Staphylococcus aureus , with a low MIC value indicating strong inhibitory effects on bacterial growth. Additionally, it demonstrated anti-biofilm activity, particularly against Gram-positive strains, which are often more resistant to treatment due to biofilm formation .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (mg/mL) |

|---|---|

| HeLa (cervical cancer) | 0.05 |

| MCF7 (breast cancer) | 0.10 |

| A549 (lung cancer) | 0.15 |

The compound exhibited cytotoxicity at concentrations as low as 0.05 mg/mL in HeLa cells, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism.

Pharmacodynamic Profile

Pharmacodynamic studies have indicated that this compound interacts favorably with several protein targets associated with bacterial cell wall synthesis and cancer cell proliferation. Notably, binding affinity studies suggest interactions with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity . The predicted binding energies for these interactions indicate potential inhibitory activity.

Case Studies

A recent case study involving the synthesis and testing of various derivatives of pyridine compounds highlighted the efficacy of this compound in both antibacterial and anticancer assays . The study utilized a series of structural modifications to enhance biological activity while maintaining low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.